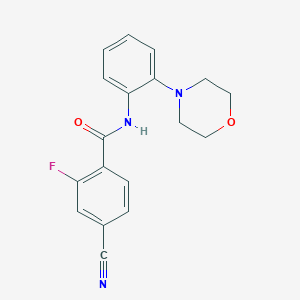![molecular formula C20H20N2O5S B250728 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively destroy the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves the activation of the immune system and the destruction of tumor blood vessels. This compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. The cytokines produced by this compound have been shown to selectively target the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the destruction of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is its selectivity for tumor blood vessels, which makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. The compound is highly reactive and can be difficult to work with, which can make it challenging to study in vitro. In addition, this compound has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide. One area of research is the development of new analogs of this compound that have improved selectivity and potency. Another area of research is the investigation of the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further research into the mechanisms of action of this compound, in order to better understand its potential for cancer treatment.
Synthesis Methods
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis of this compound typically involves the use of thionyl chloride, which is a reactive compound that can be used to convert carboxylic acids into acid chlorides. The acid chloride is then reacted with a thiazole derivative to form the thiazole ring. The final step involves the reaction of the thiazole derivative with a phenoxy compound to form the final product.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target the blood vessels that supply tumors, thereby cutting off their nutrient supply and causing their death. This compound has been studied in a wide range of cancer types, including lung, breast, colon, and prostate cancer.
Properties
Molecular Formula |
C20H20N2O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-5-7-15(8-6-14)27-11-19(23)22-20-21-16(12-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
InChI Key |
IPQONXUPONNKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)



![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)





